

Trilaciclib hydrochloride chemical structure and properties

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Trilaciclib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilaciclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in supportive care for patients undergoing chemotherapy. Administered intravenously, it transiently arrests hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, thereby protecting them from the myelosuppressive effects of cytotoxic agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for **trilaciclib hydrochloride**. Furthermore, it delves into its mechanism of action, pharmacokinetic profile, and pivotal clinical findings, offering a valuable resource for researchers and drug development professionals.

Chemical Structure and Properties

Trilaciclib hydrochloride is the dihydrochloride salt of trilaciclib. Its chemical structure is characterized by a spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one core.

Chemical Structure:



• IUPAC Name: 4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride[1]

CAS Number: 1977495-97-8[2][3]

Chemical Formula: C24H32Cl2N8O[3]

Molecular Weight: 519.5 g/mol [1][3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of trilaciclib and its dihydrochloride salt.

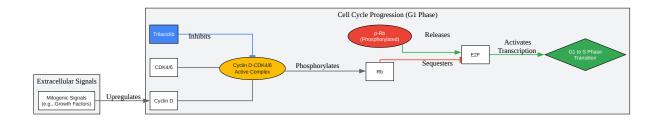
Property	Value	Reference
Appearance	A solid, described as light yellow to yellow.	[4]
Melting Point	Not explicitly reported in publicly available literature.	
Boiling Point	Not explicitly reported in publicly available literature.	
Solubility	Slightly soluble in ethanol and PBS (pH 7.2). Soluble in DMSO.	[2][5]
рКа	Strongest Acidic: 11.59; Strongest Basic: 7.65	[6]
LogP	Not determined.	[7]

Mechanism of Action: CDK4/6 Inhibition

Trilaciclib is a reversible inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[8] By inhibiting these kinases, trilaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the



transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This induces a transient G1 cell cycle arrest.[9] In the context of chemotherapy, this mechanism protects hematopoietic stem and progenitor cells from DNA damage induced by cytotoxic agents, which primarily target rapidly dividing cells.[10]



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Diagram 1. Simplified signaling pathway of Trilaciclib's mechanism of action. (Max-width: 760px)

Experimental Protocols Synthesis of Trilaciclib

Several synthetic routes for trilaciclib have been reported in patent literature. A common approach involves the following key steps:

- Nucleophilic Substitution: Reaction of a pyrimidine derivative, such as 4-chloro-2-methylthio pyrimidine-5-carboxylic acid ethyl ester, with a suitable amine.[11]
- Boc Protection: Protection of an amide group using di-tert-butyl dicarbonate (Boc₂O).[11]
- Intramolecular Cyclization: Formation of the tricyclic core structure.[11]



- Functional Group Interconversion: This may involve steps like triflation of a hydroxyl group followed by reductive elimination.[12]
- Oxidation: Oxidation of a thioether to a sulfone.[12]
- Deprotection: Removal of the Boc protecting group.[11]
- Final Coupling: Nucleophilic substitution with 1-methyl-4-(6-aminopyridin-3-yl)piperazine to yield trilaciclib.[11]

A detailed, multi-step synthesis is described in U.S. Patent No. 10,865,210 B2.[11] Another synthetic method described involves the condensation of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with 1-aminomethyl-1-cyclohexanol, followed by intramolecular cyclization and subsequent nucleophilic substitution.[8]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method for the estimation of trilaciclib has been developed.[13][14]

Chromatographic Conditions:

Parameter	Condition
Column	Agilent C18 (150mm x 4.6mm, 3.6 μ m) or Inertsil ODS (150 mm x 4.6 mm, 3.5 μ)
Mobile Phase	0.01N KH ₂ PO ₄ : Methanol (55:45 v/v) or 0.1% Orthophosphoric Acid : Acetonitrile (50:50 v/v)
Flow Rate	0.9 mL/min or 1.0 mL/min
Detection Wavelength	253 nm or 220 nm
Column Temperature	30°C
Injection Volume	10 μL





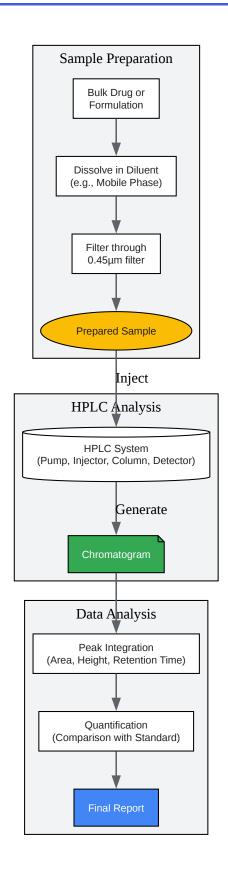


Method Validation:

The method has been validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

- Linearity: The method demonstrated linearity over a concentration range of 25% to 150% of the target concentration, with a correlation coefficient (R2) of 0.999.[2]
- Precision: The method was found to be precise with %RSD values for repeatability and intermediate precision being less than 2%.[2]
- Accuracy: The recovery was found to be within 98-102%.
- LOD and LOQ: The LOD and LOQ were determined to be approximately 0.14 μg/mL and 0.41 μg/mL, respectively.[2]





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Diagram 2. General workflow for the HPLC analysis of Trilaciclib. (Max-width: 760px)



Pharmacokinetics and Clinical Data Pharmacokinetics

Trilaciclib is administered via intravenous infusion. It exhibits dose-proportional pharmacokinetics. The drug is primarily metabolized in the liver and has a terminal half-life of approximately 14 hours.

Pharmacokinetic Parameters:

Parameter	Value
Route of Administration	Intravenous Infusion
Metabolism	Hepatic
Elimination	Primarily fecal
Half-life (t½)	~14 hours

Clinical Efficacy in Myelosuppression

Clinical trials have demonstrated the efficacy of trilaciclib in reducing chemotherapy-induced myelosuppression in patients with extensive-stage small cell lung cancer (ES-SCLC). In a pooled analysis of three randomized, placebo-controlled Phase 2 trials, trilaciclib administered prior to chemotherapy was associated with a statistically significant decrease in the duration of severe neutropenia in the first cycle and a reduction in the need for supportive care interventions such as G-CSF administrations and red blood cell transfusions.

Key Clinical Trial Findings:



Outcome Measure	Trilaciclib + Chemo	Placebo + Chemo
Duration of Severe Neutropenia (Cycle 1)	Significantly shorter	Longer
Occurrence of Severe Neutropenia (Cycle 1)	Significantly lower	Higher
Need for G-CSF	Reduced	Higher
Red Blood Cell Transfusions	Reduced	Higher

Stability

Forced degradation studies have been conducted to assess the stability of trilaciclib under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress. The drug shows degradation under acidic, alkaline, and oxidative conditions.

Conclusion

Trilaciclib hydrochloride is a first-in-class CDK4/6 inhibitor that offers a novel approach to mitigating chemotherapy-induced myelosuppression. Its well-characterized chemical structure, properties, and mechanism of action provide a solid foundation for its clinical application. The availability of validated analytical methods is crucial for its quality control and further development. The clinical data strongly support its role in improving the safety and tolerability of chemotherapy for patients with ES-SCLC. This technical guide serves as a comprehensive resource for scientists and researchers involved in the ongoing study and development of this important therapeutic agent.

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